- Biosynthesis of a Fluorescent Protein with Extreme Pseudo-Stokes Shift by Introducing a Genetically Encoded Non-Natural Amino Acid outside the FluorophoreJournal of the American Chemical Society, 2011, 133(11), 3708-3711,
Cas no 905442-42-4 ((S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid)

905442-42-4 structure
Nome del prodotto:(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid
Numero CAS:905442-42-4
MF:C13H13NO5
MW:263.246023893356
MDL:MFCD22377747
CID:1003365
PubChem ID:57523941
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid
- (2R)-2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid
- H-4-(7-Hydroxy-4-coumarinyl)-Abu-OH
- L-(7-hydroxycoumarin-4-yl) ethylglycine
- H-(7-HydroxycouMarin-4-yl)-ethyl-Gly-OH, H-(UMbellifer-4-yl)-ethyl-Gly-OH
- (αS)-α-Amino-7-hydroxy-2-oxo-2H-1-benzopyran-4-butanoic acid (ACI)
- (2S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid
- (2S)-2-Amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid
- AKOS025403930
- (2S)-2-amino-4-(7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)butanoic acid
- MFCD22377747
- SCHEMBL12273738
- 905442-42-4
- (2s)-2-amino-4-(7-hydroxycoumarin-4-yl)butanoic acid
- l-(7-hydroxycoumarin-4-yl)ethylglycine
- H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH
- CS-0021379
- DB-224107
- (S)-2-AMINO-4-(7-HYDROXY-2-OXO-2H-CHROMEN-4-YL)BUTANOICACID
- AS-41471
-
- MDL: MFCD22377747
- Inchi: 1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18)/t10-/m0/s1
- Chiave InChI: QEQAKQQRJFWPOR-JTQLQIEISA-N
- Sorrisi: C(C1=CC(=O)OC2C=C(C=CC1=2)O)C[C@H](N)C(=O)O
Proprietà calcolate
- Massa esatta: 263.07937252g/mol
- Massa monoisotopica: 263.07937252g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 406
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 110Ų
- XLogP3: -1.4
Proprietà sperimentali
- Punto di fusione: 276-281 °C
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D160218-1g |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |
905442-42-4 | >95% | 1g |
$1320 | 2024-07-20 | |
abcr | AB476505-100 mg |
H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH, 98%; . |
905442-42-4 | 98% | 100mg |
€176.40 | 2023-04-21 | |
Apollo Scientific | OR470836-1g |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |
905442-42-4 | 1g |
£1680.00 | 2023-08-31 | ||
TRC | A579363-100mg |
(S)-2-Amino-4-(7-Hydroxy-2-Oxo-2h-Chromen-4-Yl)Butanoic Acid |
905442-42-4 | 100mg |
$ 275.00 | 2022-06-08 | ||
Chemenu | CM162648-250mg |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |
905442-42-4 | 95% | 250mg |
$*** | 2023-03-30 | |
Aaron | AR00IGVS-100mg |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |
905442-42-4 | 95% | 100mg |
$154.00 | 2023-12-13 | |
abcr | AB476505-1g |
H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH, 98%; . |
905442-42-4 | 98% | 1g |
€887.90 | 2025-02-14 | |
Aaron | AR00IGVS-250mg |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |
905442-42-4 | 95% | 250mg |
$252.00 | 2023-12-13 | |
1PlusChem | 1P00IGNG-250mg |
(S)-2-amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |
905442-42-4 | 95% | 250mg |
$550.00 | 2025-03-15 | |
Ambeed | A245279-50mg |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |
905442-42-4 | 95% | 50mg |
$134.0 | 2024-05-30 |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Methanesulfonic acid ; 30 min, 0 °C; 3.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Methanesulfonic acid ; cooled
1.2 20 min, cooled; 4 h, rt
1.2 20 min, cooled; 4 h, rt
Riferimento
- A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesisBioorganic & Medicinal Chemistry, 2013, 21(2), 553-559,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Methanesulfonic acid ; 0 °C; 5 min, 0 °C; 0 °C → 25 °C; 15 h, 25 °C
Riferimento
- Site-Specific Analysis of Protein Hydration Based on Unnatural Amino Acid FluorescenceJournal of the American Chemical Society, 2015, 137(15), 4988-4992,
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Methanesulfonic acid ; 30 min, 0 - 5 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 24 h, pH 3.5, 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 24 h, pH 3.5, 0 - 5 °C
Riferimento
- Structural Insights into How Protein Environments Tune the Spectroscopic Properties of a Noncanonical Amino Acid FluorophoreBiochemistry, 2020, 59(37), 3401-3410,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; overnight, -78 °C → rt
1.2 Reagents: Water ; 2 h, rt
1.2 Reagents: Water ; 2 h, rt
Riferimento
- Palladium-mediated approach to coumarin-functionalized amino acidsOrganic Letters, 2017, 19(11), 2797-2800,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Methanesulfonic acid ; 1 h, rt
Riferimento
- A Genetically Encoded Fluorescent Amino AcidJournal of the American Chemical Society, 2006, 128(27), 8738-8739,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Subcellular Protein Localization by Using a Genetically Encoded Fluorescent Amino AcidChemBioChem, 2011, 12(12), 1818-1821,
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Raw materials
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Preparation Products
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Letteratura correlata
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
905442-42-4 ((S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid) Prodotti correlati
- 885520-31-0(4-Fluoro-1H-indole-6-carboxylic Acid)
- 2248277-12-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methoxypiperidin-4-yl)acetate)
- 1341959-08-7(3,3,3-trifluoro-1-(tetrahydro-2H-pyran-4-yl)propan-1-amine)
- 2229638-30-4(1-(3-chloropyridin-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid)
- 22657-48-3(Butanoic acid,3-amino-, ethyl ester, (3S)-)
- 941904-63-8(N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide)
- 4377-37-1(Pyridine,2-(trichloromethyl)-)
- 1934098-82-4(methyl 4-(5-fluoro-2-methylphenyl)pyrrolidine-3-carboxylate)
- 80616-55-3(N-(5-Amino-1H-1,2,4-triazol-3-yl)acetamide)
- 1806807-14-6(3,4-Diamino-6-(difluoromethyl)-2-(trifluoromethyl)pyridine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:905442-42-4)(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid

Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):204.0/346.0/934.0